molecular formula C13H11FN4 B11747193 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11747193
M. Wt: 242.25 g/mol
InChI Key: PVPIJFAYTZJABI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. The presence of a fluorophenyl group at the 5-position and a methyl group at the 3-position further enhances its chemical properties and potential applications. Pyrazolo[1,5-a]pyrimidines are known for their significant biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclocondensation reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted pyrazolo[1,5-a]pyrimidines with different functional groups.

Scientific Research Applications

5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets. Additionally, the compound may interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This compound’s specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C13H11FN4

Molecular Weight

242.25 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H11FN4/c1-8-7-16-18-12(15)6-11(17-13(8)18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3

InChI Key

PVPIJFAYTZJABI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)N)C3=CC=C(C=C3)F

Origin of Product

United States

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